

Application Notes and Protocols for In-Vivo Studies with OSI-930

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-930 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in both tumor cell proliferation and angiogenesis.[1][3] Preclinical studies have demonstrated its antitumor activity in a variety of xenograft models, including those for small cell lung cancer, glioblastoma, and colorectal cancer.[1][2][4] These application notes provide detailed protocols for the preparation and in vivo administration of **OSI-930**, along with a summary of its pharmacological data and signaling pathways.

Data Presentation

Table 1: In Vitro Potency of OSI-930



Target	IC50 (nM)	Assay Type	
c-Kit (activated)	80	Cell-free	
c-Kit (non-activated)	629	Cell-free	
VEGFR-2 (KDR)	9	Cell-free	
CSF-1R	15	Cell-free	
Flt-1	8	Cell-free	
c-Raf	41	Cell-free	
Lck	22	Cell-free	
PDGFRα/β	>10,000	Not Specified	
Flt-3	>10,000	Not Specified	
Abl	>10,000	Not Specified	

Source: Data compiled from multiple sources.[5][6]

Table 2: In Vivo Efficacy of OSI-930 in Xenograft Models

Tumor Model	Dosing Regimen	Administration Route	Outcome
HMC-1 (mutant Kit)	10-50 mg/kg/day	Oral Gavage	Prolonged inhibition of Kit, antitumor activity
NCI-H526 (wild-type Kit)	100-200 mg/kg/day	Oral Gavage	Prolonged inhibition of Kit, significant antitumor activity
Various (colon, SCLC, melanoma, glioblastoma)	200 mg/kg/day	Oral Gavage	Reduced tumor growth

Source: Data compiled from multiple sources.[4][5][6][7][8]



Experimental Protocols

Protocol 1: Preparation of OSI-930 Formulation for Oral Gavage (Solution)

This protocol describes the preparation of a clear solution of **OSI-930** suitable for oral administration in animal models.

Materials:

- OSI-930 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween80
- Saline (0.9% NaCl)
- Sterile conical tubes
- Pipettes and sterile tips

Procedure:

- Prepare a stock solution of OSI-930 in DMSO. Due to its high solubility in DMSO (up to 89 mg/mL), this is an effective first step.[5][9] For example, to prepare a 25 mg/mL stock solution, weigh the appropriate amount of OSI-930 and dissolve it in the required volume of fresh DMSO. Ensure the powder is completely dissolved.
- Sequentially add the co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline, follow these steps for a 1 mL final volume[10]: a. To a sterile conical tube, add 400 μL of PEG300. b. Add 100 μL of the 25 mg/mL **OSI-930** in DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 μL of Tween80 to the mixture and vortex until clear. d. Add 450 μL of saline to the mixture and mix thoroughly to obtain a clear solution.



 Use the formulation immediately. For optimal results, it is recommended to use the freshly prepared solution.

Protocol 2: Preparation of OSI-930 Formulation for Oral Gavage (Suspension)

This protocol is an alternative for administering **OSI-930** as a suspension, which can be suitable for higher dose concentrations.

Materials:

- OSI-930 powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
- Sterile conical tubes or mortar and pestle
- Homogenizer or sonicator (optional)

Procedure:

- Weigh the required amount of **OSI-930** powder.
- Prepare the CMC-Na solution. Dissolve the appropriate amount of CMC-Na in sterile water to achieve the desired concentration (e.g., 0.5 g in 100 mL for a 0.5% solution).
- Create the suspension. a. Add a small amount of the CMC-Na solution to the OSI-930 powder and triturate to form a smooth paste. This helps to ensure the powder is wetted and reduces clumping. b. Gradually add the remaining volume of the CMC-Na solution while continuously mixing to achieve the desired final concentration (e.g., 5 mg/mL).[9]
- Homogenize the suspension. For a more uniform suspension, use a homogenizer or sonicator.
- Administer immediately. Suspensions should be administered shortly after preparation to ensure uniform dosing. Mix well before each administration.



Protocol 3: In Vivo Administration of OSI-930 by Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared **OSI-930** formulation to mice.

Materials:

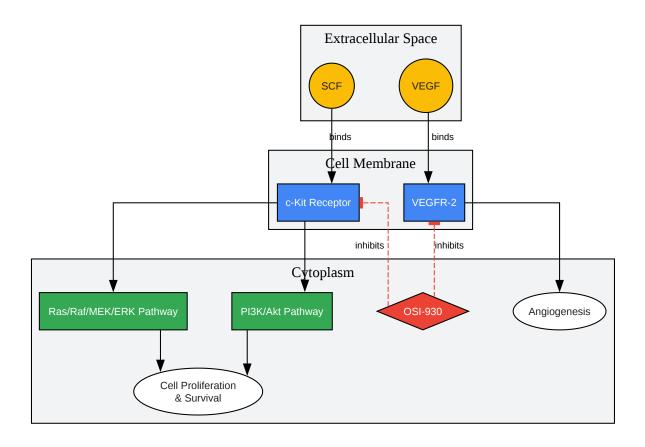
- Prepared **OSI-930** formulation (solution or suspension)
- Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for mice)[11]
- Syringes
- Animal scale

Procedure:

- Determine the correct dosage volume. Weigh the animal to calculate the precise volume of the formulation to be administered based on its weight and the desired dose (e.g., mg/kg).
 The maximum recommended dosing volume for mice is typically 10 mL/kg.[11]
- Properly restrain the animal. Scruff the mouse to immobilize its head and body. Ensure the head and neck are extended to create a straight path to the esophagus.[11]
- Insert the gavage needle. Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[11][12]
- Administer the dose. Once the needle is correctly positioned in the esophagus (not the trachea), slowly depress the syringe plunger to deliver the formulation.[12]
- Withdraw the needle and monitor the animal. Carefully remove the gavage needle. Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing.[11][13]



Mandatory Visualizations



Click to download full resolution via product page

Caption: **OSI-930** inhibits c-Kit and VEGFR-2 signaling pathways.



Click to download full resolution via product page



Caption: Experimental workflow for in vivo studies with OSI-930.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. First-in-Human Phase I Trial of Two Schedules of OSI-930, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. | Semantic Scholar [semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. OSI-930 | inhibitor of multi-kinase (Kit, KDR and CSF-1R | CAS 728033-96-3 | Buy OSI930 from Supplier InvivoChem [invivochem.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In-Vivo Studies with OSI-930]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683839#how-to-prepare-osi-930-for-in-vivo-studies]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com